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Compound of Interest

Compound Name: N,N-Dimethylglycine

Cat. No.: B042417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways, enzymology, and

physiological significance of N,N-Dimethylglycine (DMG) and its immediate downstream

metabolite, sarcosine (N-methylglycine). Both are crucial intermediates in one-carbon

metabolism, playing significant roles in cellular methylation processes and exhibiting distinct

clinical relevance. This analysis is supported by experimental data, detailed methodologies,

and visual representations of the core metabolic pathways.

Metabolic Pathways: A Sequential Relationship
N,N-Dimethylglycine and sarcosine are key intermediates in the catabolism of choline.[1]

Their metabolism is intrinsically linked through a sequential, two-step demethylation process

that occurs primarily within the mitochondrial matrix.[1][2]

The canonical pathway begins with the oxidation of choline to betaine.[3] Betaine then donates

a methyl group in a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT),

yielding DMG.[4] The subsequent metabolism of DMG directly produces sarcosine:

DMG to Sarcosine: N,N-Dimethylglycine is oxidatively demethylated by the mitochondrial

enzyme dimethylglycine dehydrogenase (DMGDH) to form sarcosine and formaldehyde.[5]

[6]
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Sarcosine to Glycine: Sarcosine is further demethylated by sarcosine dehydrogenase

(SARDH), also a mitochondrial enzyme, to produce glycine and another molecule of

formaldehyde.[7][8][9]

Both DMGDH and SARDH are flavoproteins that utilize FAD as a cofactor and are linked to the

electron transport chain via the electron-transferring flavoprotein (ETF).[6][7][10] The

formaldehyde generated in these reactions can be captured by tetrahydrofolate (THF) to form

5,10-methylenetetrahydrofolate, a key one-carbon donor for various biosynthetic pathways,

including purine and thymidylate synthesis.[4]

While the primary source of sarcosine is DMG catabolism, it can also be synthesized in the

cytosol by the enzyme glycine N-methyltransferase (GNMT), which transfers a methyl group

from S-adenosylmethionine (SAM) to glycine.[11][12] This positions sarcosine metabolism at

the intersection of the choline oxidation pathway and the methionine cycle.[13]

Comparative Metabolism of DMG and Sarcosine

Mitochondrion

Cytosol

N,N-Dimethylglycine (DMG) Sarcosine DMGDH

Formaldehyde

Glycine SARDH 5,10-CH2-THF

THF

Choline Betaine

 Choline
Dehydrogenase

 BHMT

Glycine

 GNMT

SAM SAH

Click to download full resolution via product page

Fig. 1: Metabolic pathways of DMG and Sarcosine.
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Data Presentation: Enzymology and Concentrations
The key enzymes governing DMG and sarcosine metabolism exhibit distinct characteristics.

Deficiencies in these enzymes lead to specific metabolic disorders: DMGDH deficiency results

in elevated DMG levels, while SARDH deficiency causes sarcosinemia, an excess of sarcosine

in plasma and urine.[9]

Table 1: Key Enzymes in N,N-Dimethylglycine and Sarcosine Metabolism

Enzyme Gene
Primary
Substrate

Product Cofactor
Cellular
Location

Associate
d
Disorder

Dimethylgl

ycine

Dehydrog

enase

DMGDH
N,N-
Dimethyl
glycine

Sarcosin
e

FAD
Mitochon
dria

DMGDH
Deficienc
y[5]

Sarcosine

Dehydroge

nase

SARDH Sarcosine Glycine FAD
Mitochondr

ia

Sarcosine

mia[2][9]

Glycine N-

Methyltran

sferase

GNMT Glycine Sarcosine SAM Cytosol
Not

specified

| Betaine-Homocysteine S-Methyltransferase | BHMT | Betaine | N,N-Dimethylglycine | None |

Cytosol | Not specified |

Quantitative analysis of enzyme kinetics provides insight into the efficiency and substrate

specificity of these metabolic conversions. The following data is derived from studies on a

bacterial DMGDH from Chromohalobacter salexigens, which notably can utilize both DMG and

sarcosine as substrates.

Table 2: Comparative Enzyme Kinetics of DMGDH from C. salexigens
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Substrate Km (mM) Vmax (U mg-1) kcat (s-1) Source

N,N-

Dimethylglycine
8.61 ± 1.43 0.048 ± 0.004 0.312 ± 0.026 [14]

| Sarcosine | 14.85 ± 1.64 | 0.043 ± 0.003 | 0.280 ± 0.020 |[14] |

Physiological concentrations of these metabolites are tightly regulated. In healthy humans,

circulating levels of sarcosine are maintained at a low micromolar range.

Table 3: Physiological Concentration of Sarcosine

Metabolite Fluid/Tissue Concentration (µM) Source

| Sarcosine | Blood Serum | 1.4 ± 0.6 |[8] |

Clinical Significance: Beyond Intermediary
Metabolism
While both DMG and sarcosine are integral to one-carbon metabolism, their clinical

implications differ.

N,N-Dimethylglycine: DMG is explored as a nutritional supplement purported to enhance

metabolic and immune function.[15][16] Studies have also investigated its role in glucose

metabolism, where lower plasma DMG levels have been associated with higher blood

glucose.[17]

Sarcosine: Sarcosine has gained significant attention in oncology, particularly as a potential

oncometabolite and biomarker for prostate cancer progression.[11] Elevated levels of

sarcosine and the dysregulation of sarcosine-metabolizing enzymes (increased GNMT,

decreased SARDH) are associated with increased cancer cell invasion and metastasis.[7]

[11]
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The analysis of DMG and sarcosine metabolism employs a range of biochemical and analytical

techniques. A typical workflow for metabolomic analysis involves sample collection, metabolite

extraction, instrumental analysis, and data interpretation.

Fig. 2: Experimental workflow for metabolomic studies.

This protocol provides a general methodology for the simultaneous quantification of N,N-
Dimethylglycine and sarcosine in biological samples (e.g., plasma) using Liquid

Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation and Metabolite Extraction:

Thaw frozen plasma samples on ice.

To 50 µL of plasma, add 200 µL of ice-cold extraction solvent (e.g., 80% methanol)

containing internal standards (e.g., isotopically labeled DMG-d6 and Sarcosine-d3).

Vortex the mixture vigorously for 1 minute to precipitate proteins and extract metabolites.

Incubate at -20°C for 30 minutes to enhance protein precipitation.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

Reconstitute the dried extract in 100 µL of an appropriate solvent (e.g., 5% acetonitrile in

water) for LC-MS analysis.

Liquid Chromatography:

Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for

separating polar metabolites.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%), and gradually

decrease to elute the polar analytes. A typical gradient might run from 95% B to 40% B

over 10 minutes.

Flow Rate: 0.3 - 0.5 mL/min.

Injection Volume: 5 - 10 µL.

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

MRM Transitions:

DMG: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 104.1 -> 58.1)

Sarcosine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 90.1 -> 44.1)

Internal Standards: Monitor the corresponding transitions for DMG-d6 and Sarcosine-

d3.

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for

maximum signal intensity.

Data Analysis and Quantification:

Integrate the peak areas for each analyte and its corresponding internal standard using

the instrument's software.

Calculate the ratio of the analyte peak area to the internal standard peak area.

Generate a calibration curve using standards of known concentrations prepared in a

similar matrix.

Quantify the concentration of DMG and sarcosine in the samples by interpolating their

area ratios from the calibration curve.
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In summary, N,N-Dimethylglycine and sarcosine are metabolically sequential but possess

distinct points of regulation and divergent clinical significance. While DMG's role is primarily as

a catabolic intermediate in the choline pathway, sarcosine's metabolism is more complex,

involving both formation from DMG and synthesis from glycine. This dual-origin and its

association with cancer progression make sarcosine a molecule of significant interest in drug

development and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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